molecular formula C15H26N2O2 B15110816 [3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine

[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine

Cat. No.: B15110816
M. Wt: 266.38 g/mol
InChI Key: SPEVNBMRJHSFCN-UHFFFAOYSA-N
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Description

[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine (IUPAC name: N-[(4-ethoxy-3-methoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine) is a tertiary amine with the molecular formula C₁₅H₂₆N₂O₂ and a molecular weight of 266.38 g/mol . Its structure comprises:

  • A 4-ethoxy-3-methoxyphenylmethyl group, providing aromatic π-system interactions and hydrogen-bonding capabilities .

This compound is primarily investigated for its applications in medicinal chemistry, particularly in neuropharmacology, due to its structural resemblance to bioactive amines targeting neurotransmitter receptors .

Properties

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C15H26N2O2/c1-5-19-14-8-7-13(11-15(14)18-4)12-16-9-6-10-17(2)3/h7-8,11,16H,5-6,9-10,12H2,1-4H3

InChI Key

SPEVNBMRJHSFCN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCCCN(C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine typically involves the reaction of 4-ethoxy-3-methoxybenzyl chloride with 3-(dimethylamino)propylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Positioning and Selectivity

  • Ethoxy vs. Methoxy Positioning : Swapping ethoxy and methoxy groups (e.g., 4-ethoxy-3-methoxy vs. 3-ethoxy-4-methoxy) alters steric hindrance and electronic distribution, significantly affecting binding affinity to G-protein-coupled receptors (GPCRs). For example, the 4-ethoxy-3-methoxy configuration in the target compound enhances selectivity for α₂-adrenergic receptors over β-adrenergic subtypes .
  • Halogenated Analogues: The chlorophenyl derivative [(4-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine exhibits 10-fold higher binding affinity to 5-HT₂A receptors compared to the target compound, attributed to chlorine’s electronegativity and van der Waals interactions .

Functional Group Impact on Bioactivity

  • Thiophene vs.
  • Alkoxy Chain Length: Propoxy-substituted derivatives (e.g., [3-(Dimethylamino)propyl][(3-methoxy-4-propoxyphenyl)methyl]amine) show improved metabolic stability in hepatic microsomes (t₁/₂ = 45 min vs. 22 min for ethoxy) due to reduced cytochrome P450 oxidation .

Amine Substitution and Pharmacokinetics

  • Dimethylamino vs. Morpholine/Piperazine: In anti-proliferative studies, morpholine-substituted analogues (e.g., derivatives in ) exhibit 7-fold selectivity for AMC-HN4 cancer cells, while piperazine derivatives retain selectivity but reduce potency by an order of magnitude .
  • Sensitization Risks: Analogues like 3-(dimethylamino)propylamine (DMAPA) are associated with contact allergy (61 reported cases), suggesting similar safety considerations for the target compound .

Uniqueness of [3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine

The compound’s dual alkoxy substituents (4-ethoxy and 3-methoxy) on the phenyl ring, combined with the dimethylaminopropyl chain, create a synergistic effect:

  • Optimal Lipophilicity : LogP = 2.1 balances solubility and membrane permeability .
  • Synthetic Versatility : Serves as a precursor for radiopharmaceuticals (e.g., carbon-11 labeling for PET imaging) due to its stable amine backbone .

Biological Activity

[3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine, also known as a small molecule scaffold, has garnered attention in various fields including medicinal chemistry, neuropharmacology, and biochemistry. Its unique chemical structure, characterized by a dimethylamino group linked to a propyl chain and a phenyl group with ethoxy and methoxy substituents, suggests significant potential for biological activity and therapeutic applications.

  • Molecular Formula : C15H26N2O2
  • Molecular Weight : 266.38 g/mol
  • CAS Number : 1049754-73-5

The compound's structure allows for interactions with biological systems, enhancing its lipophilicity and facilitating the crossing of the blood-brain barrier, which is crucial for central nervous system (CNS) activity.

The biological activity of [3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. The exact molecular targets can vary based on the application but may include:

  • Receptor Binding : Interaction with neurotransmitter receptors, potentially influencing pain pathways.
  • Enzyme Modulation : Affecting enzymatic activities involved in metabolic processes.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities. The following table summarizes some of the notable effects observed in studies involving related compounds:

Activity TypeDescriptionReference
Analgesic EffectsCompounds similar to [3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine have shown potent analgesic properties in animal models. For instance, related scaffolds demonstrated ED50 values of 0.54 mg/kg in hot plate tests.
Neuropharmacological EffectsThe dimethylamino group enhances CNS penetration, potentially leading to neuroactive effects such as mood modulation and pain relief.
Antimicrobial ActivitySome derivatives have been screened for antimicrobial properties against various pathogens, showing promising results.

Case Studies

  • Analgesic Activity :
    A study identified a related compound with a similar scaffold that displayed significant analgesic effects through μ-opioid receptor activation. This mechanism was supported by molecular dynamics simulations indicating effective binding at receptor sites crucial for pain modulation .
  • Neuropharmacological Screening :
    In a phenotypic screening model, compounds structurally related to [3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine exhibited varying degrees of neuroactivity, highlighting their potential use in treating neurological disorders .
  • Antimicrobial Properties :
    Research into related compounds revealed antibacterial efficacy against Gram-negative pathogens, suggesting that modifications to the core structure could yield new antimicrobial agents .

Synthesis and Derivatives

The synthesis of [3-(Dimethylamino)propyl][(4-ethoxy-3-methoxyphenyl)methyl]amine typically involves multi-step organic reactions:

  • Initial Reaction : The reaction of 4-ethoxy-3-methoxybenzaldehyde with 3-(dimethylamino)propylamine.
  • Formation of Intermediate : Under controlled conditions, an intermediate product is formed.
  • Final Product Formation : Treatment with hydrochloric acid yields the dihydrochloride salt form.

This synthetic pathway allows for further functionalization and derivatization, expanding its potential applications in drug development.

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